

Assessing Microtubule Dynamics with CRT0105950: Application Notes and Protocols

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Compound of Interest		
Compound Name:	CRT0105950	
Cat. No.:	B606816	Get Quote

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Introduction

CRT0105950 is a potent and selective small molecule inhibitor of LIM kinase 1 (LIMK1) and LIMK2.[1][2] These kinases are crucial regulators of cytoskeletal dynamics, influencing both actin and microtubule networks.[2] By inhibiting LIMK, **CRT0105950** disrupts the phosphorylation of its key substrate, cofilin, an actin-depolymerizing factor.[2][3] This inhibition leads to downstream effects on the microtubule cytoskeleton, including the disruption of mitotic microtubule organization and an increase in microtubule stability, as evidenced by increased α -tubulin acetylation.[2][3] These characteristics make **CRT0105950** a valuable tool for investigating the intricate role of LIMK in microtubule dynamics and its potential as a therapeutic agent in diseases characterized by aberrant cell proliferation and migration, such as cancer.[2][3][4]

This document provides detailed protocols and application notes for utilizing **CRT0105950** to assess its effects on microtubule dynamics in cultured cells.

Data Presentation Quantitative Analysis of CRT0105950 Activity

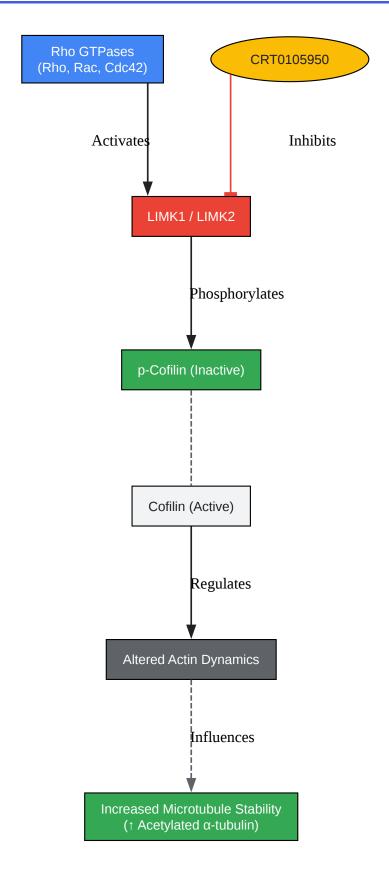


Parameter	Value	Cell Line(s)	Reference
IC50 (LIMK1)	0.3 nM	0.3 nM In vitro enzyme assay	
IC50 (LIMK2)	1 nM	In vitro enzyme assay	[1]
EC50 (p-Cofilin Inhibition)	~2x less potent than LIMKi	MCF7	[3]
Cell Viability (EC50)	Varies by cell line (see original publication for details)	656 cancer cell lines	[3][4]
α-Tubulin Acetylation	Dose-dependent increase	A549, MDAMB231	[3]
Inhibition of Invasion	Significant inhibition at 3 μM	MDAMB231	[3]

Signaling Pathway

The signaling pathway illustrates the mechanism by which **CRT0105950** impacts microtubule dynamics. Upstream signals, such as those from Rho GTPases (Rho, Rac, and Cdc42), activate LIMK1 and LIMK2.[5][6][7][8] Activated LIMK then phosphorylates and inactivates cofilin. **CRT0105950** directly inhibits LIMK, preventing cofilin phosphorylation. This leads to alterations in actin dynamics and, through a less direct mechanism, results in increased microtubule stability, characterized by an increase in acetylated α-tubulin.





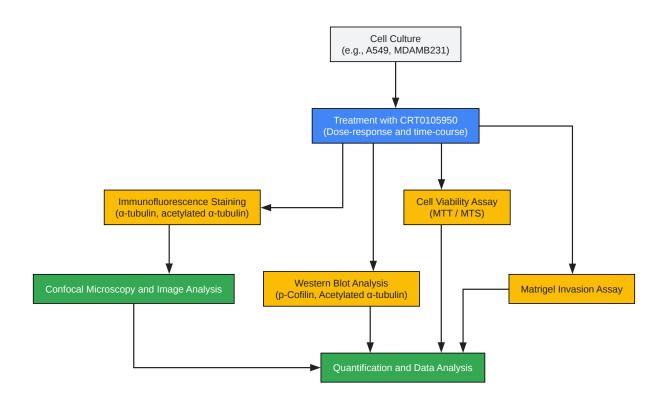
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CRT0105950 signaling pathway.



Experimental Protocols Experimental Workflow Overview

The following diagram outlines the general workflow for assessing the impact of **CRT0105950** on microtubule dynamics and associated cellular processes.



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Experimental workflow.



Protocol 1: Immunofluorescence Staining for α -Tubulin and Acetylated α -Tubulin

This protocol is for visualizing the effects of **CRT0105950** on microtubule organization and stability.

Materials:

- Cells (e.g., A549, MDAMB231)
- · Glass coverslips
- CRT0105950 (stock solution in DMSO)
- · Complete culture medium
- Phosphate-buffered saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- 0.1% Triton X-100 in PBS
- Blocking buffer (e.g., 5% BSA in PBS)
- · Primary antibodies:
 - Mouse anti-α-tubulin
 - Rabbit anti-acetylated α-tubulin
- Secondary antibodies:
 - Goat anti-mouse IgG, Alexa Fluor 488
 - Goat anti-rabbit IgG, Alexa Fluor 594
- DAPI (4',6-diamidino-2-phenylindole)
- Mounting medium



Procedure:

- Cell Seeding: Seed cells onto glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of fixation. Allow cells to adhere overnight.
- Treatment: Treat cells with varying concentrations of CRT0105950 (e.g., 0.1, 1, 3, 10 μM) or DMSO as a vehicle control for the desired time (e.g., 24 hours).

Fixation:

- Aspirate the culture medium and wash the cells twice with PBS.
- Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
- Wash the cells three times with PBS for 5 minutes each.

Permeabilization:

- Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
- Wash the cells three times with PBS for 5 minutes each.

Blocking:

- Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation:
 - Dilute the primary antibodies (anti-α-tubulin and anti-acetylated α-tubulin) in blocking buffer according to the manufacturer's recommendations.
 - Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

Secondary Antibody Incubation:

Wash the cells three times with PBS for 5 minutes each.



- Dilute the fluorescently labeled secondary antibodies in blocking buffer.
- Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
- Counterstaining and Mounting:
 - Wash the cells three times with PBS for 5 minutes each.
 - Incubate with DAPI solution (1 μg/mL in PBS) for 5 minutes to stain the nuclei.
 - Wash twice with PBS.
 - Mount the coverslips onto glass slides using an anti-fade mounting medium.
- · Imaging:
 - Visualize the cells using a confocal or fluorescence microscope.
 - \circ Capture images and quantify fluorescence intensity for acetylated α -tubulin relative to total α -tubulin.

Protocol 2: Western Blot Analysis of Phospho-Cofilin and Acetylated α -Tubulin

This protocol allows for the quantitative assessment of **CRT0105950**'s effect on LIMK substrate phosphorylation and microtubule acetylation.

Materials:

- Cells (e.g., A549, MDAMB231)
- CRT0105950 (stock solution in DMSO)
- Complete culture medium
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA protein assay kit



- Laemmli sample buffer
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- · Primary antibodies:
 - Rabbit anti-phospho-cofilin (Ser3)
 - Mouse anti-cofilin
 - Rabbit anti-acetylated α-tubulin
 - Mouse anti-α-tubulin
 - Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate

Procedure:

- Cell Culture and Treatment:
 - Seed cells in 6-well plates and grow to 80-90% confluency.
 - \circ Treat cells with various concentrations of **CRT0105950** (e.g., 0.1, 1, 3, 10 μ M) or DMSO for the desired duration (e.g., 24 hours).
- Cell Lysis:
 - Wash cells twice with ice-cold PBS.



- Lyse cells in RIPA buffer on ice for 30 minutes.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the protein lysate.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA protein assay.
- Sample Preparation and SDS-PAGE:
 - Normalize protein concentrations for all samples.
 - Add Laemmli sample buffer to the lysates and boil for 5 minutes.
 - Load equal amounts of protein (20-30 μg) per lane onto an SDS-PAGE gel.
 - Run the gel until the dye front reaches the bottom.
- Protein Transfer:
 - Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking and Antibody Incubation:
 - Block the membrane in blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
 - Wash the membrane three times with TBST for 10 minutes each.
 - Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST for 10 minutes each.



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- Incubate the membrane with ECL substrate according to the manufacturer's instructions.
- Detect the chemiluminescent signal using a digital imager or X-ray film.
- Data Analysis:
 - Quantify the band intensities using densitometry software.
 - Normalize the levels of phospho-cofilin to total cofilin and acetylated α-tubulin to total α-tubulin. Normalize to the loading control for overall protein loading.

Protocol 3: Cell Viability (MTT/MTS) Assay

This assay is used to determine the cytotoxic effects of **CRT0105950** on cell proliferation.

Materials:

- · Cells of interest
- · 96-well plates
- CRT0105950 (stock solution in DMSO)
- · Complete culture medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
- Solubilization solution (for MTT assay, e.g., DMSO)
- Microplate reader

Procedure:

Cell Seeding:



- \circ Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete medium.
- Incubate overnight to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of CRT0105950 in complete culture medium.
 - Remove the medium from the wells and add 100 μL of the medium containing different concentrations of the inhibitor. Include a vehicle control (DMSO).
- Incubation:
 - Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
- MTT/MTS Addition and Incubation:
 - $\circ~$ For MTT Assay: Add 10 μL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
 - $\circ~$ For MTS Assay: Add 20 μL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
- Absorbance Measurement:
 - For MTT Assay: Carefully remove the medium and add 100 μL of solubilization solution to each well. Shake the plate for 10-15 minutes to dissolve the formazan crystals. Measure absorbance at 570 nm.
 - For MTS Assay: Measure the absorbance at 490 nm.
- Data Analysis:
 - Calculate the percentage of cell viability relative to the vehicle-treated control.
 - Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the EC50 value.



Protocol 4: Matrigel Invasion Assay

This assay assesses the effect of **CRT0105950** on the invasive potential of cancer cells.

Materials:

- Cells (e.g., MDAMB231)
- Matrigel-coated transwell inserts (8 µm pore size)
- 24-well plates
- CRT0105950 (stock solution in DMSO)
- Serum-free medium
- Medium containing a chemoattractant (e.g., 10% FBS)
- Cotton swabs
- Methanol or 4% PFA for fixation
- Crystal violet staining solution

Procedure:

- Rehydration of Inserts:
 - Rehydrate the Matrigel-coated inserts by adding warm, serum-free medium to the top and bottom chambers of the 24-well plate and incubating for 2 hours at 37°C.
- Cell Preparation and Seeding:
 - During rehydration, harvest and resuspend the cells in serum-free medium.
 - After rehydration, carefully remove the medium from the inserts.
 - Add medium containing a chemoattractant to the lower chamber of the 24-well plate.



- Seed the cells (e.g., 5 x 10⁴ cells) in serum-free medium containing the desired concentration of CRT0105950 or DMSO into the upper chamber of the inserts.
- Incubation:
 - Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
- Removal of Non-Invasive Cells:
 - Carefully remove the medium from the upper chamber.
 - Use a cotton swab to gently remove the non-invasive cells and Matrigel from the top surface of the membrane.
- Fixation and Staining:
 - Fix the invaded cells on the bottom of the membrane by immersing the inserts in methanol or 4% PFA for 10-15 minutes.
 - Stain the fixed cells with crystal violet solution for 15-20 minutes.
 - Wash the inserts with water to remove excess stain and allow them to air dry.
- Quantification:
 - Image the stained cells on the underside of the membrane using a microscope.
 - o Count the number of invaded cells in several random fields of view for each insert.
 - Calculate the average number of invaded cells per field and compare the treated groups to the control.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. LIMK inhibitor CRT0105950 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
- 8. pubcompare.ai [pubcompare.ai]
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